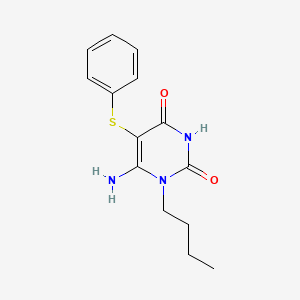![molecular formula C22H22N2O4S B10809376 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B10809376.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is an organic compound characterized by its complex structure, which includes an ethoxyphenyl group, a sulfamoyl group, and a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethoxyaniline, which is then sulfonylated to form 4-ethoxyphenylsulfonamide. This intermediate is further reacted with 4-nitrobenzoyl chloride under basic conditions to yield the desired product after reduction of the nitro group and subsequent amidation.
-
Step 1: Preparation of 4-ethoxyphenylsulfonamide
Reagents: 4-ethoxyaniline, sulfonyl chloride
Conditions: Basic medium, typically using a base like pyridine or triethylamine
-
Step 2: Formation of the nitro intermediate
Reagents: 4-ethoxyphenylsulfonamide, 4-nitrobenzoyl chloride
Conditions: Basic medium, often using a base such as sodium carbonate
-
Step 3: Reduction and amidation
Reagents: Nitro intermediate, reducing agent (e.g., hydrogen gas with a palladium catalyst)
Conditions: Hydrogenation conditions followed by amidation with 3-methylbenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxyphenylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or signaling pathways involved in disease processes.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The ethoxyphenyl and methylbenzamide groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide
- N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide
- N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-ethylbenzamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C22H22N2O4S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-20-11-7-19(8-12-20)24-29(26,27)21-13-9-18(10-14-21)23-22(25)17-6-4-5-16(2)15-17/h4-15,24H,3H2,1-2H3,(H,23,25) |
Clave InChI |
REAPULMAQHXWQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B10809294.png)
![2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10809302.png)
![2-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B10809312.png)
![[2-[3-(Dimethylsulfamoyl)anilino]-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B10809321.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B10809323.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide](/img/structure/B10809347.png)
![[2-(3-chlorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B10809354.png)
![2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10809358.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10809360.png)
![(4Z)-4-[(4-methoxyanilino)methylidene]-2-[(4-methoxyphenyl)methyl]isoquinoline-1,3-dione](/img/structure/B10809361.png)

![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B10809366.png)
![Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate](/img/structure/B10809367.png)

